Chemical structure analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide
Chemical structure analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide
An In-depth Technical Guide to the Structural Elucidation of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide
Introduction
In the landscape of medicinal chemistry and materials science, N-pyridinylbenzamides represent a privileged scaffold, known for their diverse biological activities and applications in supramolecular chemistry.[1][2] The precise characterization of their three-dimensional structure is paramount, as it dictates molecular interactions, biological function, and physicochemical properties. This guide provides an in-depth, multi-technique workflow for the complete structural analysis of a specific analogue, 2-iodo-N-(6-methyl-2-pyridinyl)benzamide (Molecular Formula: C₁₃H₁₁IN₂O).
This document moves beyond a simple recitation of methods. It is structured to reflect the logical progression of an investigation, from initial confirmation of mass and functional groups to the definitive determination of atomic connectivity and spatial arrangement. We will explore the causality behind each experimental choice, demonstrating how data from Mass Spectrometry, IR and NMR Spectroscopy, and Single-Crystal X-ray Diffraction are synergistically integrated to build an unambiguous and self-validating structural model.
Section 1: Foundational Analysis: Mass Spectrometry
1.1. Rationale: The First Experimental Checkpoint
The logical first step in analyzing any newly synthesized or isolated compound is to confirm its molecular weight and elemental composition. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, serving as a fundamental validation of the target structure. For 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, this technique is crucial for verifying the incorporation of the heavy iodine atom.
1.2. Expected Data & Fragmentation Insights
The molecular formula C₁₃H₁₁IN₂O yields a monoisotopic mass of approximately 338.14 g/mol .[2] Several key principles guide the interpretation of its mass spectrum:
-
The Nitrogen Rule: The presence of two nitrogen atoms (an even number) dictates that the molecular ion peak (M⁺) should appear at an even m/z value, consistent with the expected mass of 338.[3]
-
Isotopic Pattern: Iodine is effectively monoisotopic (¹²⁷I), and therefore, unlike compounds with chlorine or bromine, we do not expect to see a significant M+2 peak.[4]
-
Principal Fragmentation: The C-I bond is relatively weak. Therefore, a primary and highly diagnostic fragmentation pathway is the homolytic cleavage of this bond, resulting in the loss of an iodine radical (·I, mass 127). This will produce a prominent fragment ion at m/z 211 (338 - 127).[4][5]
1.3. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is standard as it provides reproducible fragmentation patterns.
-
Analysis: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragments.
-
Data Processing: Identify the molecular ion peak (M⁺) and major fragment ions. Calculate their masses to confirm they align with the proposed fragmentation pathways.
Table 1: Predicted Mass Spectrometry Data
| m/z Value | Identity | Rationale |
| 338 | [M]⁺ | Molecular ion peak, consistent with C₁₃H₁₁IN₂O. |
| 211 | [M - I]⁺ | Loss of an iodine radical, a characteristic fragmentation for iodoarenes.[4] |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the amide C-N bond. |
| 92 | [C₆H₆N]⁺ | Fragment corresponding to the methyl-pyridinyl moiety. |
Section 2: Functional Group Identification: Infrared Spectroscopy
2.1. Rationale: Mapping the Chemical Bonds
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For the target molecule, IR is essential to confirm the presence and nature of the secondary amide linkage, which is the structural linchpin of the molecule.
2.2. Expected Absorptions
The structure contains a secondary amide, two aromatic rings, and a methyl group. The key diagnostic peaks are:
-
N-H Stretch: A single, sharp peak of medium intensity is expected around 3300 cm⁻¹. In solid-state samples, hydrogen bonding can broaden this peak and shift it to a slightly lower frequency.[6]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) will appear just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): This is a very strong and sharp absorption. Due to electronic resonance with the nitrogen lone pair, the amide carbonyl stretch occurs at a lower frequency than a ketone carbonyl, typically in the 1630-1680 cm⁻¹ range.[6][7]
-
N-H Bend (Amide II Band): This is a strong band resulting from a combination of N-H in-plane bending and C-N stretching. For secondary amides, it appears in the 1515-1570 cm⁻¹ region and is a highly reliable diagnostic peak.[6][7]
-
C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
2.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of the characteristic absorption bands.
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |
| 1680-1650 | C=O Stretch (Amide I) | Secondary Amide[6] |
| 1570-1515 | N-H Bend (Amide II) | Secondary Amide[6] |
| 1600-1450 | C=C Stretch | Aromatic Rings |
Section 3: Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Rationale: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework and confirm the substitution patterns on the aromatic rings.
3.2. Predicted ¹H NMR Spectrum Analysis
The molecule has low symmetry, and we expect to see distinct signals for most protons.
-
Amide Proton (N-H): This proton will likely appear as a broad singlet far downfield (δ 10.0-12.0 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[8]
-
Aromatic Protons (Benzamide Ring): The four protons on the 2-iodobenzamide ring will be in the typical aromatic region (δ 7.0-8.5 ppm). They will form a complex multiplet pattern due to their differing electronic environments and spin-spin coupling. The proton ortho to the iodine will be influenced by its deshielding effect.
-
Aromatic Protons (Pyridine Ring): The three protons on the 6-methylpyridine ring will also be in the aromatic region, likely showing characteristic doublet and triplet patterns.
-
Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is electronically isolated and will appear as a sharp singlet, integrating to 3 protons, in the upfield region (δ 2.0-2.5 ppm).
3.3. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the reference. Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce neighboring protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 11.5 | br s | 1H | Amide N-H |
| 8.0 - 7.2 | m | 7H | Aromatic H's (Benzamide + Pyridine) |
| ~2.4 | s | 3H | Methyl C-H |
Section 4: The Definitive Structure: Single-Crystal X-ray Diffraction
4.1. Rationale: Unambiguous 3D Visualization
While spectroscopic methods allow us to infer a structure, single-crystal X-ray diffraction provides direct, unambiguous evidence of the three-dimensional arrangement of atoms in the solid state. It is the gold standard for structural determination, revealing precise bond lengths, bond angles, torsional angles, and intermolecular interactions that are critical for understanding crystal packing and potential biological interactions.[9]
The entire process, from obtaining a suitable crystal to the final refined structure, is a self-validating system where the quality of the final model is judged by statistical metrics like the R-factor.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
4.2. Step-by-Step Methodology
Part A: Crystallization Protocol (Vapor Diffusion) Obtaining high-quality single crystals is the most critical and often most challenging step. Impurities can significantly inhibit crystal growth.
-
Purity: Ensure the compound is of high purity (>98%), typically confirmed by NMR and MS.
-
Solvent Selection: Identify a solvent in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair for benzamides is Dichloromethane/Hexane.
-
Setup (Hanging Drop):
-
Prepare a reservoir of the anti-solvent (e.g., 500 µL of hexane) in a well of a crystallization plate.
-
On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in the primary solvent (e.g., dichloromethane).
-
Invert the coverslip and seal the reservoir. The system must be airtight.
-
-
Equilibration: Allow the setup to stand undisturbed in a vibration-free environment. The more volatile solvent (dichloromethane) will slowly diffuse from the drop into the reservoir, while the anti-solvent vapor (hexane) diffuses into the drop. This gradual change slowly increases the concentration of the compound in the drop past its saturation point, inducing the formation of well-ordered crystals.
-
Harvesting: Monitor for crystal growth over several days to weeks. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.
Part B: Data Collection and Structure Refinement This process was successfully carried out for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, with data collected on a Bruker SMART APEXII CCD area-detector diffractometer.[2]
-
Mounting & Cooling: The selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.
-
Structure Solution: The diffraction data is processed to yield a set of structure factors. Initial atomic positions are determined using computational methods.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement, quantified by a low R-factor.
4.3. Key Structural Insights from X-ray Analysis
The published crystal structure provides the definitive analysis of this molecule.[2][10]
-
Conformation: The asymmetric unit contains two crystallographically independent molecules, which exhibit different conformations. The dihedral angles between the benzamide and pyridinyl ring planes are 53.56° and 72.14°, respectively.[2][10] This non-planar arrangement is a common feature in N-aryl benzamides.[9]
-
Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. This includes pairs of N—H···N hydrogen bonds that link molecules into dimers. Additionally, short I···O interactions [3.1458 Å] are observed, which are shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction.[2]
Table 4: Crystallographic Data for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide[2]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁IN₂O |
| Formula Weight | 338.14 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.8687 (3) |
| b (Å) | 10.1276 (3) |
| c (Å) | 13.6366 (4) |
| α (°) | 97.521 (1) |
| β (°) | 93.113 (1) |
| γ (°) | 110.380 (1) |
| Volume (ų) | 1259.28 (6) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100.0 (1) |
Section 5: Integrated Structural Verification
The power of this multi-technique approach lies in its self-consistency. The data from each experiment must converge to support a single, unambiguous structure.
Caption: Integrated workflow for structural verification.
The molecular weight of 338 confirmed by mass spectrometry is consistent with the formula C₁₃H₁₁IN₂O determined by X-ray crystallography. The functional groups (secondary amide, aromatic rings) identified by IR spectroscopy are all present in the final crystal structure. Finally, the proton and carbon environments deduced from NMR spectroscopy are in full agreement with the connectivity and geometry revealed by the diffraction experiment. This comprehensive and mutually reinforcing dataset provides absolute confidence in the assigned structure of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide.
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